3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide
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Overview
Description
3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is a member of the benzamide family and is commonly known as EB-1. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide involves the inhibition of microtubule dynamics. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. EB-1 binds to the plus-end of microtubules and stabilizes them, leading to the inhibition of cell division.
Biochemical and Physiological Effects:
Apart from its potential application in cancer research, this compound has also been found to exhibit various other biochemical and physiological effects. Studies have shown that EB-1 can inhibit the migration and invasion of cancer cells, as well as induce apoptosis. Additionally, it has been found to exhibit anti-inflammatory properties and can inhibit the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide in lab experiments is its ability to inhibit microtubule dynamics. This makes it a useful tool for studying cell division and the cytoskeleton. However, one of the limitations of using EB-1 is its potential toxicity. Studies have shown that high concentrations of the compound can lead to cell death, making it important to use appropriate safety measures when handling the compound.
Future Directions
There are several future directions for research on 3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide. One of the primary areas of focus is the development of new anticancer drugs based on the compound. Additionally, there is ongoing research on the potential use of EB-1 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to determine the optimal dosage and administration of the compound, as well as its potential side effects.
Synthesis Methods
The synthesis of 3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide involves the reaction of 3-methoxyphenethylamine with ethyl chloroformate, followed by the addition of 2-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The final product is obtained through purification by column chromatography.
Scientific Research Applications
3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide has been extensively studied for its potential application in various fields of scientific research. One of its primary applications is in the field of cancer research. Studies have shown that EB-1 can inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new anticancer drugs.
properties
IUPAC Name |
3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-22-17-10-6-8-15(12-17)18(20)19-13(2)14-7-5-9-16(11-14)21-3/h5-13H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLJPYQUEXZOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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